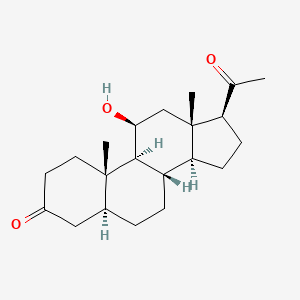
11beta-Hydroxy-5alpha-pregnane-3,20-dione
Description
11beta-Hydroxy-5alpha-pregnane-3,20-dione is a corticosteroid hormone with the molecular formula C21H32O3 . This compound is part of the pregnane family and is known for its role in various biological processes.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
XHCCPSKYYJBSAA-HFLNPCQSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11beta-Hydroxy-5alpha-pregnane-3,20-dione involves multiple steps. One common method includes the reduction of 17alpha-hydroxyprogesterone using specific enzymes such as 5alpha-reductase . Industrial production methods often involve the use of microbial transformation processes to achieve the desired stereochemistry and functional groups.
Chemical Reactions Analysis
11beta-Hydroxy-5alpha-pregnane-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various hydroxylated and ketone derivatives.
Scientific Research Applications
11beta-Hydroxy-5alpha-pregnane-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroids.
Biology: Studied for its role in hormone regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 11beta-Hydroxy-5alpha-pregnane-3,20-dione involves its interaction with corticosteroid receptors. It acts as an agonist, binding to these receptors and modulating gene expression. This interaction influences various physiological processes, including immune response and metabolism .
Comparison with Similar Compounds
11beta-Hydroxy-5alpha-pregnane-3,20-dione can be compared with other similar compounds such as:
11alpha-Hydroxy-5beta-pregnane-3,20-dione: Another corticosteroid hormone with different stereochemistry.
3alpha-Hydroxy-5beta-pregn-16-ene-11,20-dione 3-acetate: A steroid ester with distinct functional groups.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


